molecular formula C11H20N4O B3013676 4-Amino-N-isobutyl-1-propyl-1H-pyrazole-5-carboxamide CAS No. 2101198-96-1

4-Amino-N-isobutyl-1-propyl-1H-pyrazole-5-carboxamide

Cat. No. B3013676
M. Wt: 224.308
InChI Key: PNWRBLQOVZLRLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-N-isobutyl-1-propyl-1H-pyrazole-5-carboxamide, also known as AICAR, is a synthetic nucleoside analogue that has been extensively studied for its potential applications in scientific research. AICAR has been shown to have a range of biochemical and physiological effects, and its mechanism of action has been extensively investigated. In

Mechanism Of Action

The mechanism of action of 4-Amino-N-isobutyl-1-propyl-1H-pyrazole-5-carboxamide involves its conversion to ZMP (5-aminoimidazole-4-carboxamide-1-β-D-ribofuranoside), which activates AMPK. AMPK is a cellular energy sensor that regulates a range of metabolic processes, including glucose uptake, fatty acid oxidation, and protein synthesis. Activation of AMPK by 4-Amino-N-isobutyl-1-propyl-1H-pyrazole-5-carboxamide leads to increased glucose uptake and fatty acid oxidation, which can have important implications for the treatment of metabolic disorders.

Biochemical And Physiological Effects

4-Amino-N-isobutyl-1-propyl-1H-pyrazole-5-carboxamide has been shown to have a range of biochemical and physiological effects. In addition to its role in energy metabolism, 4-Amino-N-isobutyl-1-propyl-1H-pyrazole-5-carboxamide has been shown to have anti-inflammatory and neuroprotective effects. 4-Amino-N-isobutyl-1-propyl-1H-pyrazole-5-carboxamide has also been shown to improve cardiac function and reduce the risk of heart disease.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 4-Amino-N-isobutyl-1-propyl-1H-pyrazole-5-carboxamide in lab experiments is its ability to activate AMPK, which can have important implications for the study of energy metabolism. 4-Amino-N-isobutyl-1-propyl-1H-pyrazole-5-carboxamide is also relatively easy to synthesize and can be used in a range of experimental systems. However, one limitation of using 4-Amino-N-isobutyl-1-propyl-1H-pyrazole-5-carboxamide is that it may have off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 4-Amino-N-isobutyl-1-propyl-1H-pyrazole-5-carboxamide. One promising area of research involves the development of new AMPK activators that are more selective and have fewer off-target effects than 4-Amino-N-isobutyl-1-propyl-1H-pyrazole-5-carboxamide. Another area of research involves the use of 4-Amino-N-isobutyl-1-propyl-1H-pyrazole-5-carboxamide in the treatment of metabolic disorders, such as diabetes and obesity. Finally, further research is needed to fully understand the mechanism of action of 4-Amino-N-isobutyl-1-propyl-1H-pyrazole-5-carboxamide and its potential applications in scientific research.

Synthesis Methods

4-Amino-N-isobutyl-1-propyl-1H-pyrazole-5-carboxamide can be synthesized using a variety of methods, including chemical synthesis and enzymatic methods. One common chemical synthesis method involves the reaction of 4,5-dicyanoimidazole with 4-amino-1-isobutyl-1H-pyrazole-5-carboxylic acid, followed by reduction with sodium borohydride to yield 4-Amino-N-isobutyl-1-propyl-1H-pyrazole-5-carboxamide. Enzymatic methods, such as the use of adenosine deaminase, have also been used to synthesize 4-Amino-N-isobutyl-1-propyl-1H-pyrazole-5-carboxamide.

Scientific Research Applications

4-Amino-N-isobutyl-1-propyl-1H-pyrazole-5-carboxamide has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the role of 4-Amino-N-isobutyl-1-propyl-1H-pyrazole-5-carboxamide in the regulation of energy metabolism. 4-Amino-N-isobutyl-1-propyl-1H-pyrazole-5-carboxamide has been shown to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism. This activation leads to an increase in glucose uptake and fatty acid oxidation, which can have important implications for the treatment of metabolic disorders such as diabetes and obesity.

properties

IUPAC Name

4-amino-N-(2-methylpropyl)-2-propylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O/c1-4-5-15-10(9(12)7-14-15)11(16)13-6-8(2)3/h7-8H,4-6,12H2,1-3H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNWRBLQOVZLRLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(C=N1)N)C(=O)NCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-N-isobutyl-1-propyl-1H-pyrazole-5-carboxamide

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